

Application of Canagliflozin D4 in pharmacokinetic studies of Canagliflozin.

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Compound of Interest

Compound Name: Canagliflozin D4

Cat. No.: B3026297

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Application of Canagliflozin-d4 in Pharmacokinetic Studies of Canagliflozin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. To accurately characterize its pharmacokinetic (PK) profile, a robust and reliable bioanalytical method is essential.

Canagliflozin-d4, a deuterium-labeled stable isotope of canagliflozin, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use minimizes variability due to sample preparation and matrix effects, ensuring high accuracy and precision in the determination of canagliflozin concentrations in biological matrices.^{[1][2][3][4]} This document provides detailed application notes and protocols for the use of Canagliflozin-d4 in pharmacokinetic studies of canagliflozin.

Physicochemical Properties

Property	Canagliflozin	Canagliflozin-d4
Chemical Formula	C ₂₄ H ₂₅ FO ₅ S	C ₂₄ H ₂₁ D ₄ FO ₅ S
Molecular Weight	444.5 g/mol	448.5 g/mol
Structure	(1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol	(1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl-d4)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol

Experimental Protocols

Bioanalytical Method Using LC-MS/MS

A sensitive and selective LC-MS/MS method is employed for the quantification of canagliflozin in plasma, utilizing Canagliflozin-d4 as the internal standard.

1. Sample Preparation

Two primary methods for plasma sample preparation are solid-phase extraction (SPE) and protein precipitation (PP).

a) Solid-Phase Extraction (SPE) Protocol^[1]

- SPE Cartridge: Strata-X or equivalent polymeric reversed-phase cartridges (30 mg, 1 mL).
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: To 100 µL of plasma, add 20 µL of Canagliflozin-d4 internal standard solution (concentration to be optimized based on expected analyte levels) and 200 µL of 2% formic acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
- Elution: Elute canagliflozin and Canagliflozin-d4 with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b) Protein Precipitation (PP) Protocol

- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Canagliflozin-d4 internal standard solution.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter	Condition
LC System	Agilent 1200 series or equivalent
Column	Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase	Methanol:Acetate buffer (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	40°C
MS System	API 4000 triple quadrupole mass spectrometer or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Canagliflozin: m/z 462.5 → 267.1 Canagliflozin-d4: m/z 466.4 → 267.2
Ion Source Temp.	500°C

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below.

Validation Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.99
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at LLOQ)
Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Recovery	Consistent, precise, and reproducible
Matrix Effect	Normalized by the internal standard
Stability	Analyte stable under various storage and handling conditions

Data Presentation

Bioanalytical Method Validation Data

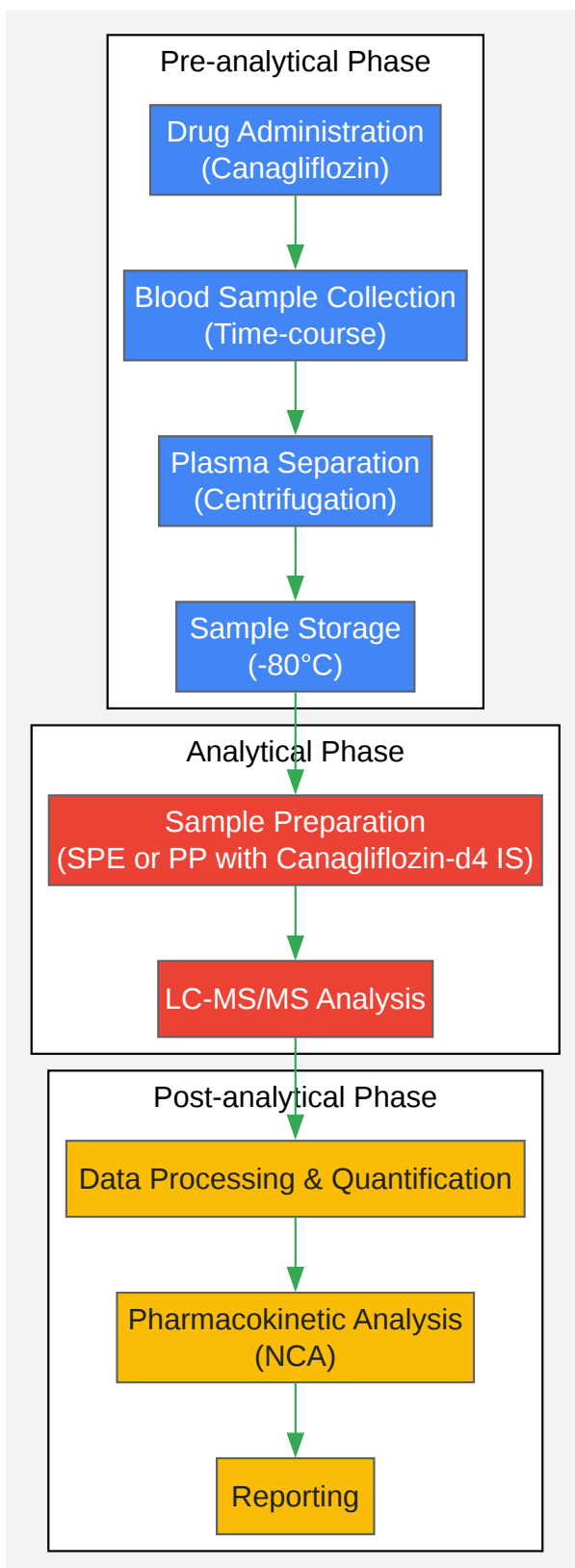
Parameter	Canagliflozin
Linearity Range	10.253 - 6019.311 ng/mL
Correlation Coefficient (r^2)	> 0.99
Intra-day Accuracy (%)	95.93 - 104.87
Intra-day Precision (%CV)	4.19 - 10.94
Inter-day Accuracy (%)	98.84 - 104.87
Inter-day Precision (%CV)	4.19 - 10.94
Mean Recovery (%)	98.07

Human Pharmacokinetic Parameters of Canagliflozin

Dose	Cmax (ng/mL)	Tmax (hr)	AUC ₀₋₂₄ (ng·hr/mL)	t _{1/2} (hr)
100 mg	1184 ± 254	1.0 (1.0 - 4.0)	9334 ± 1928	10.6
300 mg	3632 ± 938	1.5 (1.0 - 4.0)	30671 ± 6636	13.1

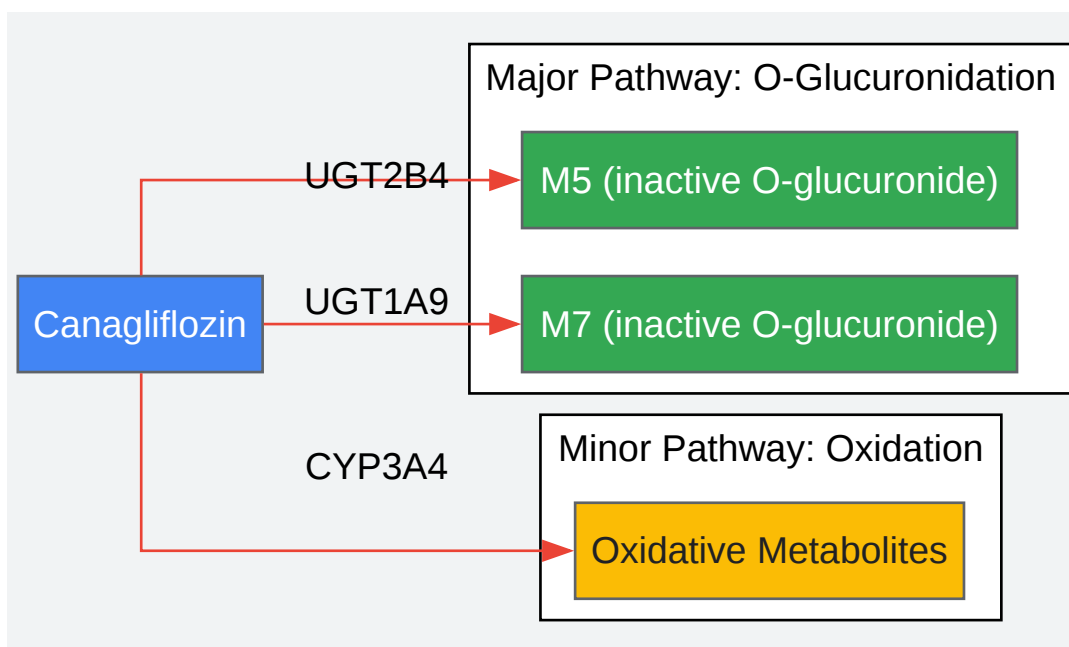
Data presented as mean ± SD or median (range). Data compiled from multiple sources.

Visualizations



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Caption: Workflow of a typical pharmacokinetic study.



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Caption: Metabolic pathways of Canagliflozin.

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